3-Benzyl-2-chloroquinoline

PI3K Inhibition Medicinal Chemistry Structure-Activity Relationship

Medicinal chemistry teams optimizing PI3K isoform selectivity often face challenges finding a quinoline scaffold that provides both synthetic versatility and target affinity. 3-Benzyl-2-chloroquinoline (CAS 110486-69-6) addresses this need as a validated PI3K inhibitor building block. • 3-Benzyl group: Essential hydrophobic anchor for PI3K ATP-binding pocket engagement, enabling sub-micromolar inhibition with isoform selectivity. • 2-Chloro leaving group: Enables rapid parallel SNAr diversification with amine libraries for lead optimization. • Favorable LogP (~4.48) and low TPSA (12.9 Ų): Ideal starting point for CNS-penetrant kinase inhibitor design. Supplied with Certificate of Analysis; in stock for immediate global dispatch.

Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
CAS No. 110486-69-6
Cat. No. B13919725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-chloroquinoline
CAS110486-69-6
Molecular FormulaC16H12ClN
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C16H12ClN/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)18-16/h1-9,11H,10H2
InChIKeyNLILYHDGJZKAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-2-chloroquinoline (CAS 110486-69-6): A Key Synthetic Intermediate for PI3K Inhibitor Development


3-Benzyl-2-chloroquinoline (CAS 110486-69-6) is a 2-chloroquinoline derivative containing a benzyl substituent at the 3-position. It belongs to the quinoline family of heterocyclic aromatic compounds, characterized by a bicyclic structure of a benzene ring fused to a pyridine ring . This compound is primarily recognized as a crucial synthetic building block in medicinal chemistry, specifically for generating 3-substituted quinoline libraries as phosphatidylinositol 3-kinase (PI3K) inhibitors [1]. Its molecular formula is C16H12ClN, with a molecular weight of 253.73 g/mol and a melting point of 74-75 °C .

Why Generic 2-Chloroquinoline Analogs Cannot Substitute for 3-Benzyl-2-chloroquinoline in PI3K-Targeted Synthesis


Substitution at the 3-position of the quinoline scaffold is critical for achieving PI3K isoform selectivity. Generic 2-chloroquinolines lacking the 3-benzyl group cannot engage the specific hydrophobic pocket within the PI3K ATP-binding site, a key interaction defined in patent SAR studies [1]. The 3-benzyl substitution on 2-chloroquinoline is essential for providing the necessary affinity and selectivity profile required for downstream lead optimization, making simple in-class interchange impossible without compromising the desired pharmacological activity [1].

Quantitative Differentiation Evidence for 3-Benzyl-2-chloroquinoline: Procurement for PI3K Inhibitor Synthesis


PI3K Inhibitor Potency: 3-Benzyl Substitution Enables Sub-Micromolar Activity

In a head-to-head comparison within a single patent series, 3-benzyl-2-chloroquinoline serves as the direct precursor to compounds exhibiting sub-micromolar PI3K inhibitory activity. The patent demonstrates that the 3-benzyl substitution is crucial for achieving potent PI3K inhibition, with the final elaborated compounds showing IC50 values below 1 µM [1]. The target compound itself, bearing the reactive 2-chloro leaving group, is the essential intermediate for introducing diverse amine-bearing side chains that determine isoform selectivity and potency. Without the 3-benzyl group, the core scaffold loses its ability to anchor into the PI3K binding pocket, leading to a complete loss of measurable activity at concentrations below 10 µM [1]. A comparator lacking the 3-benzyl substitution (i.e., unsubstituted 2-chloroquinoline) shows no significant PI3K inhibition.

PI3K Inhibition Medicinal Chemistry Structure-Activity Relationship

Synthetic Versatility: The 2-Chloro Leaving Group Enables Divergent Library Synthesis

3-Benzyl-2-chloroquinoline contains a reactive chlorine at the 2-position, which is amenable to nucleophilic aromatic substitution (SNAr) with a broad range of amines. This reactivity profile is superior to its 2-fluoro or 2-bromo analogs for certain coupling conditions. The patent data shows that the 2-chloro derivative achieves >80% conversion in SNAr reactions with primary and secondary amines under mild conditions (K2CO3, DMF, 80 °C), while the corresponding 2-fluoro analog is less stable in solution and the 2-bromo analog often leads to over-alkylation byproducts [1]. The 2-chloro group provides an optimal balance of reactivity and stability for library synthesis.

Medicinal Chemistry Chemical Biology Parallel Synthesis

Physicochemical Differentiation: Calculated LogP and PSA for CNS Drug Design

The predicted physicochemical properties of 3-Benzyl-2-chloroquinoline place it within favorable CNS drug-like space compared to other 2-chloroquinoline intermediates. The compound has a calculated LogP of 4.48 and a topological polar surface area (TPSA) of 12.89 Ų [1]. Compared to 2-chloroquinoline (LogP ~2.8) and 2-chloro-3-phenylquinoline (LogP ~4.1), the 3-benzyl analog offers increased lipophilicity that can enhance blood-brain barrier penetration for CNS-targeted PI3K inhibitors. The low TPSA is also predictive of good membrane permeability.

Drug Design Physicochemical Properties CNS Drug Development

Optimal Procurement Scenarios for 3-Benzyl-2-chloroquinoline (CAS 110486-69-6)


Lead Optimization of Isoform-Selective PI3K Inhibitors for Oncology

3-Benzyl-2-chloroquinoline is the scaffold of choice for medicinal chemistry teams optimizing PI3K isoform selectivity. The compound's 2-chloro leaving group allows for rapid diversification through parallel SNAr chemistry with amine libraries, while the 3-benzyl group provides the essential hydrophobic anchor for PI3K binding. Researchers should prioritize this intermediate when the project goal is to achieve sub-micromolar PI3K inhibition with selectivity over other lipid kinases [1].

Construction of CNS-Penetrant Kinase Inhibitor Libraries

Based on its favorable predicted LogP and low TPSA, this compound is an excellent starting point for designing brain-penetrant kinase inhibitors. Procurement should be prioritized by neuroscience drug discovery groups that require chemical starting materials with inherent physicochemical properties favoring BBB penetration. The compound serves as a core scaffold that can be further elaborated to balance potency and CNS exposure [1].

Chemical Biology Tool Compound Synthesis for PI3K Pathway Probing

Academic and industrial chemical biology laboratories investigating the PI3K/AKT/mTOR signaling pathway can utilize this compound to rapidly generate affinity probes or tool compounds. The straightforward SNAr chemistry at the 2-position enables the introduction of linkers for bioconjugation or fluorescent tags without disturbing the critical 3-benzyl pharmacophore. This synthetic tractability makes it a preferred choice over less reactive or less selective quinoline scaffolds [1].

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